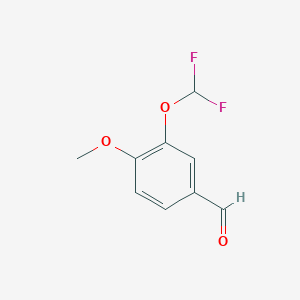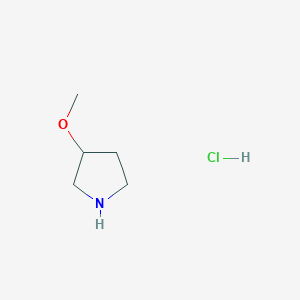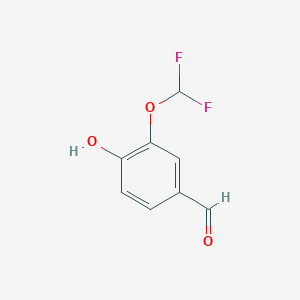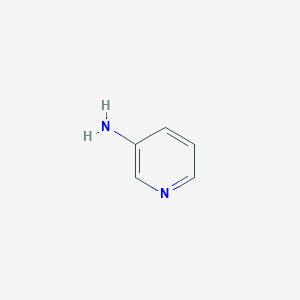![molecular formula C33H35NO3 B143724 (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-04-8](/img/structure/B143724.png)
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have shown that the compound may interact with specific receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments include its high purity and yield, making it suitable for large-scale production. Additionally, the compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Further elucidating the compound's mechanism of action and cellular targets.
3. Developing new synthetic methods for the compound to improve yield and purity.
4. Investigating the compound's potential for use in drug delivery systems.
5. Examining the compound's potential for use in diagnostic imaging.
Conclusion:
In conclusion, (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound for use in various applications.
Méthodes De Synthèse
The synthesis method for (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of the appropriate starting materials in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has potential applications in scientific research. The compound has been studied for its mechanism of action and biochemical and physiological effects, making it useful for investigating various biological processes. Additionally, the compound has been used in the development of new drugs and therapies.
Propriétés
Numéro CAS |
128822-04-8 |
|---|---|
Nom du produit |
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
Formule moléculaire |
C33H35NO3 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(5S)-1-[(1R,6R)-4,6-dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C33H35NO3/c1-24-18-20-30(25(2)22-24)32(36)34-29(19-21-31(34)35)23-37-33(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-18,25,29-30H,19-23H2,1-2H3/t25-,29+,30-/m1/s1 |
Clé InChI |
YZLXOUNLTATKFC-TZFWCWEWSA-N |
SMILES isomérique |
C[C@@H]1CC(=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canonique |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Synonymes |
Ethanone, 1-(4,6-dimethyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



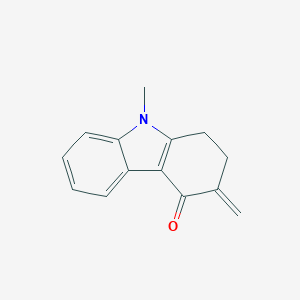
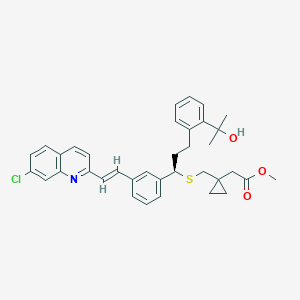
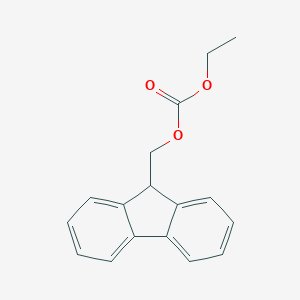
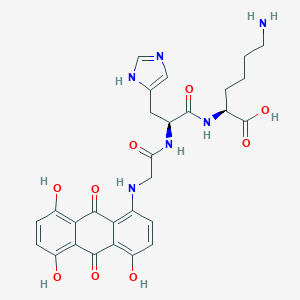
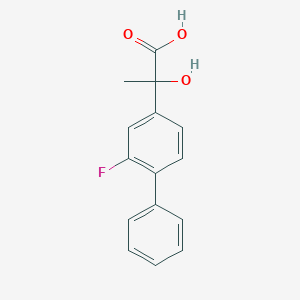
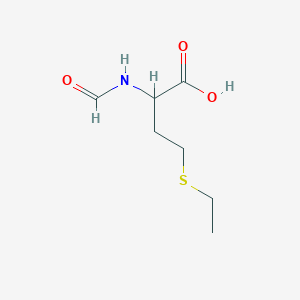
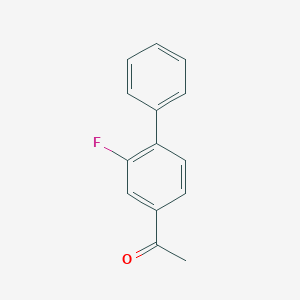
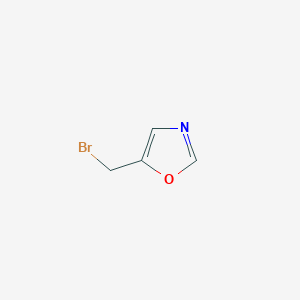
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
